molecular formula C23H30N4OS B11585017 4,4-dimethyl-13-(4-methylpiperidin-1-yl)-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

4,4-dimethyl-13-(4-methylpiperidin-1-yl)-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

Cat. No.: B11585017
M. Wt: 410.6 g/mol
InChI Key: VZAMQFYLNZQQPO-UHFFFAOYSA-N
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Description

4,4-dimethyl-13-(4-methylpiperidin-1-yl)-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-13-(4-methylpiperidin-1-yl)-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the core tetracyclic structure: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of heteroatoms: Functional groups containing oxygen, sulfur, and nitrogen are introduced through substitution reactions, using reagents such as halides, thiols, and amines.

    Final modifications: The compound is further modified to achieve the desired substituents, such as the 4-methylpiperidin-1-yl and propan-2-yl groups, through alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4,4-dimethyl-13-(4-methylpiperidin-1-yl)-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove oxygen atoms or reduce double bonds.

    Substitution: Functional groups can be substituted with other groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4,4-dimethyl-13-(4-methylpiperidin-1-yl)-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-13-(4-methylpiperidin-1-yl)-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-dimethyl-14-[2-(1-piperidinyl)ethyl]-8-(1-pyrrolidinyl)-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one
  • 4,4-dimethyl-13-morpholin-4-yl-8-propyl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene
  • 4,4-dimethyl-13-(4-methylpiperazin-1-yl)-8-propyl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

Uniqueness

The uniqueness of 4,4-dimethyl-13-(4-methylpiperidin-1-yl)-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene lies in its specific combination of functional groups and tetracyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H30N4OS

Molecular Weight

410.6 g/mol

IUPAC Name

4,4-dimethyl-13-(4-methylpiperidin-1-yl)-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

InChI

InChI=1S/C23H30N4OS/c1-13(2)18-16-11-28-23(4,5)10-15(16)17-19-20(29-22(17)26-18)21(25-12-24-19)27-8-6-14(3)7-9-27/h12-14H,6-11H2,1-5H3

InChI Key

VZAMQFYLNZQQPO-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC=NC3=C2SC4=C3C5=C(COC(C5)(C)C)C(=N4)C(C)C

Origin of Product

United States

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